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Compound of Interest

Compound Name:
Boc-Leu-psi(CH2NH)-Asp(OBzl)-

OH

CAS No.: 204199-67-7

Cat. No.: B1272277 Get Quote

In the landscape of modern drug discovery, particularly in the development of peptide-based

therapeutics, overcoming the inherent metabolic instability of natural peptides is a paramount

challenge. The target molecule of this guide, Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH, represents a

sophisticated chemical tool designed to address this very issue. It is not a simple dipeptide, but

a pseudopeptide or peptidomimetic, incorporating a critical modification: a reduced amide bond

isostere (ψ(CH₂NH)). This alteration, where the scissile carbonyl of a standard peptide bond is

replaced by a methylene group, imparts profound changes to the molecule's chemical and

biological properties.

This guide provides an in-depth exploration of the chemical properties of Boc-Leu-ψ(CH₂NH)-

Asp(OBzl)-OH. We will dissect its structure to understand how each component—the N-

terminal Boc protecting group, the conformationally flexible reduced amide bond, and the side-

chain benzyl ester—contributes to its overall reactivity, stability, and utility. The insights

presented herein are intended to empower researchers to effectively utilize this and similar

building blocks in the rational design of novel protease inhibitors, receptor ligands, and other

peptide-based therapeutic agents. The core principle of this guide is to explain the causality

behind experimental choices, ensuring that every protocol is a self-validating system grounded

in authoritative chemical principles.

Molecular Structure and Physicochemical Profile
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The functionality of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is dictated by its unique architecture.

Understanding this structure is the first step in predicting its behavior in a reaction environment.

The molecule is comprised of a leucine (Leu) residue linked to an aspartic acid (Asp) residue

via a reduced amide bond. The N-terminus of leucine is protected by a tert-butyloxycarbonyl

(Boc) group, and the side-chain carboxyl of the aspartic acid is protected as a benzyl ester

(OBzl). The C-terminal carboxyl group remains free for subsequent chemical modifications.

Key Structural Features
Boc Group: An acid-labile protecting group that prevents unwanted reactions at the N-

terminal amine.[1][2][3] Its bulkiness also influences local conformation.

Reduced Amide Bond (ψ(CH₂NH)): This secondary amine is more basic and flexible than a

planar amide bond. Crucially, it renders the backbone resistant to cleavage by proteases,

significantly enhancing the molecule's potential for in vivo applications.[4][5][6]

Benzyl Ester (OBzl): A protecting group for the aspartic acid side chain that can be removed

under neutral conditions via hydrogenolysis, offering an orthogonal deprotection strategy

relative to the acid-labile Boc group.[7][8][9]

Below is a table summarizing the core physicochemical properties of the compound.
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Property Value Source

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-

methylpropan-2-

yl)oxycarbonylamino]pentyl]am

ino]-4-oxo-4-

phenylmethoxybutanoic acid

[10]

Molecular Formula C₂₂H₃₄N₂O₆ [10]

Molecular Weight 422.52 g/mol [10]

Appearance Amorphous white powder [10]

CAS Number
Not widely available; specific to

supplier

PubChem CID 2756018 [10]

Solubility

Soluble in DMSO, DMF, and

other polar organic solvents.

Limited solubility in aqueous

solutions.

[11]

Synthesis and Purification Strategy
The synthesis of pseudopeptides like Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH hinges on the

strategic formation of the reduced amide bond, typically achieved through reductive amination.

This process involves the reaction of an N-protected amino aldehyde with the free amine of

another amino acid derivative, followed by reduction of the resulting imine.

Conceptual Synthetic Workflow
The causality behind this workflow is rooted in the need for controlled, sequential bond

formation. The Boc group on Leucinal prevents self-polymerization and directs the reaction,

while the benzyl ester on Aspartic acid prevents interference from the side-chain carboxylate.

The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (STAB) is critical; these reagents are selective for the iminium ion

intermediate and are compatible with the ester and carbamate functional groups present in the

molecule.
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Step 1: Reductive Amination

Step 2: Purification

Boc-Leucinal
(N-protected amino aldehyde)

Imine/Iminium Ion Intermediate

+

H-Asp(OBzl)-OH
(Side-chain protected amino acid)

Crude Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH

Workup

Mild Reducing Agent
(e.g., NaBH₃CN, STAB)

Reduction

Reverse-Phase HPLC

Pure Product

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis and purification of the target pseudopeptide.

Protocol: Purification by Reverse-Phase HPLC

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1272277?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trustworthiness in any synthetic preparation comes from rigorous purification and

characterization. HPLC is the gold standard for assessing the purity of peptide-like molecules.

System Preparation:

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA acts as an ion-

pairing agent, improving peak shape by masking residual silanol groups on the silica

support and ensuring the carboxyl and amino groups are protonated.

Mobile Phase B: 0.1% TFA in acetonitrile.

Equilibration: Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow

rate of 1 mL/min.

Sample Preparation:

Dissolve the crude product in a minimal amount of DMSO or Mobile Phase A.

Filter the sample through a 0.22 µm syringe filter to remove particulates.

Chromatography:

Injection: Inject 10-50 µL of the prepared sample.

Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

Causality: The gradient elution ensures that the compound, which is relatively hydrophobic

due to the Boc and Bzl groups, elutes from the C18 column in a reasonable time with good

resolution.

Detection: Monitor the elution profile at 214 nm and 254 nm. Causality: 214 nm is optimal

for detecting the peptide backbone, while 254 nm is effective for detecting the benzyl

aromatic ring.

Fraction Collection & Analysis:

Collect fractions corresponding to the major peak.
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Confirm the identity and purity of the collected fractions using mass spectrometry.

Chemical Reactivity and Stability
The utility of Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH as a synthetic intermediate is defined by the

selective reactivity of its functional groups. An orthogonal protection strategy is key, allowing for

the sequential deprotection and modification of specific sites.

Orthogonal Deprotection Workflow

N-Terminus Deprotection

Side-Chain DeprotectionBoc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH

H₂N⁺-Leu-ψ(CH₂NH)-Asp(OBzl)-OH
Acidolysis

(e.g., TFA in DCM)

Boc-Leu-ψ(CH₂NH)-Asp-OH

Hydrogenolysis
(e.g., H₂, Pd/C)

Click to download full resolution via product page

Caption: Orthogonal deprotection pathways for the target molecule.

Protocol 1: N-Terminal Boc Group Removal (Acidolysis)
The Boc group is designed to be stable to basic and nucleophilic conditions but readily cleaved

by acid.[3][12][13]

Reaction Setup: Dissolve the Boc-protected peptide in anhydrous Dichloromethane (DCM).

Causality: DCM is an excellent solvent for the peptide and is inert to the acidic conditions.

Reagent Addition: Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM. A scavenger,

such as triisopropylsilane (TIS), can be added to prevent side reactions from the released

tert-butyl cation.[12][14]
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Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by

TLC or LC-MS.

Workup: Remove the TFA and DCM under reduced pressure. The resulting amine salt can

be used directly or triturated with cold diethyl ether to yield a solid.

Protocol 2: Side-Chain Benzyl Ester Removal
(Hydrogenolysis)
The benzyl ester is stable to the acidic and basic conditions often used in peptide synthesis but

is cleaved by catalytic hydrogenation.[8][9][14]

Reaction Setup: Dissolve the peptide in a suitable solvent like methanol (MeOH) or ethyl

acetate (EtOAc).

Catalyst Addition: Add 10 mol% of Palladium on carbon (Pd/C) catalyst. Causality: Palladium

is a highly efficient catalyst for the hydrogenolysis of the benzylic C-O bond.

Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen

atmosphere (typically using a balloon) with vigorous stirring. The reaction is usually complete

within 2-16 hours.

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Causality: Celite is an inert filter aid that prevents the fine palladium particles from passing

through.

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and

purity of the synthesized molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level structural information and is the most powerful tool for confirming

the presence of the key functional groups.[15][16][17][18]
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Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

Protons
Expected Chemical Shift
(ppm)

Key Features

Boc group ~1.4
A sharp singlet, integrating
to 9H.

Leucine side chain 0.8-1.7
Characteristic signals for the

isobutyl group.

ψ(CH₂NH) methylene 2.5-3.0
Complex multiplets,

diastereotopic protons.

Aspartic acid β-CH₂ 2.7-2.9
Distinct from the reduced bond

methylene.

Benzyl ester CH₂ ~5.1
A sharp singlet, integrating to

2H.

| Benzyl ester aromatic | ~7.3 | Multiplet, integrating to 5H. |

B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.[19]

Technique: Electrospray Ionization (ESI) is typically used for polar molecules like this.

Expected Ion: In positive ion mode, the expected [M+H]⁺ ion would be at m/z 423.5.

Fragmentation: A characteristic fragmentation would be the loss of the Boc group (100 Da) or

the benzyl group (91 Da) under MS/MS conditions.

Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of

50:50 water:acetonitrile with 0.1% formic acid. Causality: Formic acid aids in the ionization

process by providing a source of protons.
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Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.

Analysis: Identify the [M+H]⁺ peak and other relevant adducts (e.g., [M+Na]⁺).

Applications in Drug Development
Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is not an end product but a strategic intermediate. Its value

lies in its application as a core scaffold for building more complex, proteolytically stable peptide

mimetics.

Protease Inhibitors: The reduced amide bond can mimic the transition state of peptide bond

hydrolysis, making it an ideal core for inhibitors of proteases like HIV protease or renin.[5]

The free C-terminal carboxyl group can be coupled to other amino acids or pharmacophores

to extend the chain and target the enzyme's active site.

Improving Pharmacokinetics: Incorporating this unit into a bioactive peptide can significantly

increase its plasma half-life by preventing degradation by peptidases.[6][20][21]

Conformational Probes: The increased flexibility of the ψ(CH₂NH) bond compared to a rigid

amide bond allows for the exploration of different backbone conformations, which can be

crucial for optimizing binding affinity to a biological target.

Conclusion
Boc-Leu-ψ(CH₂NH)-Asp(OBzl)-OH is a highly valuable and versatile building block for

medicinal chemists and drug development professionals. Its chemical properties are defined by

a triad of functional groups that enable a sophisticated, orthogonal synthetic strategy. The acid-

labile Boc group, the hydrogenolysis-labile benzyl ester, and the stable, protease-resistant

reduced amide bond provide a powerful combination for constructing advanced

peptidomimetics. A thorough understanding of its reactivity, stability, and analytical signatures,

as detailed in this guide, is essential for leveraging its full potential in the creation of next-

generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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